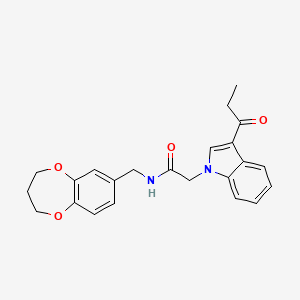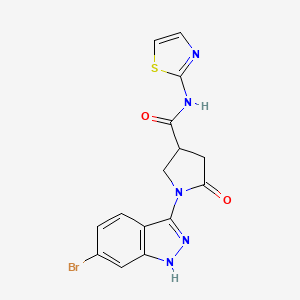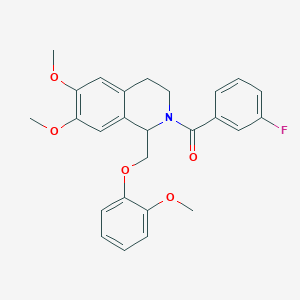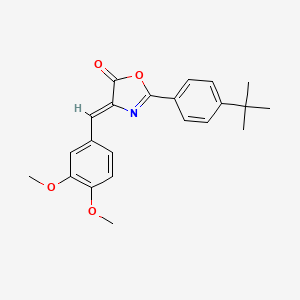![molecular formula C28H40N2O8S B11224707 N'-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carbohydrazide (non-preferred name)](/img/structure/B11224707.png)
N'-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carbohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as sulfonyl, dioxolo, and carbohydrazide, contributes to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 4-tert-butylbenzenesulfonyl chloride with tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, scaling up the reaction may require careful control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The carbohydrazide moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique dispiro structure also contributes to its ability to interact with multiple molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-tert-butylphenyl)hydroxylamine: Shares the tert-butylphenyl group but differs in its overall structure and reactivity.
4-tert-Butylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the complex dispiro structure.
Tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-ylmethyl acetate: Similar dispiro structure but different functional groups.
Uniqueness
N’-[(4-tert-butylphenyl)sulfonyl]tetrahydro-3a’H-dispiro[cyclohexane-1,2’-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-7’,1’‘-cyclohexane]-5’-carbohydrazide is unique due to its combination of functional groups and dispiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H40N2O8S |
|---|---|
Molecular Weight |
564.7 g/mol |
InChI |
InChI=1S/C28H40N2O8S/c1-26(2,3)18-10-12-19(13-11-18)39(32,33)30-29-24(31)22-20-21(36-27(35-20)14-6-4-7-15-27)23-25(34-22)38-28(37-23)16-8-5-9-17-28/h10-13,20-23,25,30H,4-9,14-17H2,1-3H3,(H,29,31) |
InChI Key |
XYEJYCGNJALPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11224629.png)
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11224640.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11224642.png)
![6-allyl-N-(4-bromo-2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224645.png)

![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B11224658.png)
![N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11224661.png)


![1-(5-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11224674.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11224675.png)


![N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11224695.png)
